N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide
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Overview
Description
N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a cyclobutane ring with a cyano group, two fluorine atoms, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide typically involves the reaction of 4-amino-2-fluoro-N-methylbenzamide with cyclobutanone and trimethylsilyl cyanide. The reaction conditions often include the use of solvents such as ethyl acetate, tert-butyl methyl ether, toluene, isopropyl acetate, or methyl ethyl ketone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for cost-effectiveness and efficiency. The use of neutralizing agents such as triethylsilyl chloride, zinc chloride, or ammonium chloride followed by acid treatment is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(1-cyanocyclobutyl)carbamate: Contains a benzyl group instead of the difluoro and methyl groups.
N-(1-cyanocyclobutyl)-4-iodobenzamide: Contains an iodine atom instead of the difluoro and methyl groups.
Uniqueness
N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide is unique due to its combination of a cyano group, two fluorine atoms, and a carboxamide group on a cyclobutane ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-15(10(7-14)3-2-4-10)9(16)8-5-11(12,13)6-8/h8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUMUBWJDIXJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC(C1)(F)F)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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